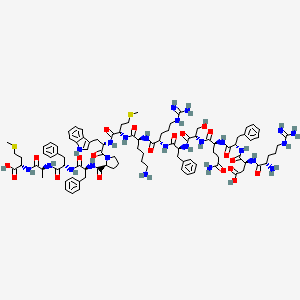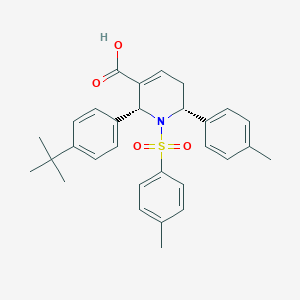![molecular formula C36H38F2O2 B11932139 (8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11932139.png)
(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and the presence of a difluoroprop-2-ynyl group, which contributes to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the difluoroprop-2-ynyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The difluoroprop-2-ynyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The difluoroprop-2-ynyl group is known to interact with enzymes and receptors, potentially leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which contribute to its distinct chemical behavior and potential applications. The presence of the difluoroprop-2-ynyl group, in particular, sets it apart from other similar compounds and may confer unique biological activity.
属性
分子式 |
C36H38F2O2 |
|---|---|
分子量 |
540.7 g/mol |
IUPAC 名称 |
(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C36H38F2O2/c1-6-36(37,38)35(40)16-15-31-29-13-11-26-19-27(39)12-14-28(26)33(29)30(20-34(31,35)5)24-7-9-25(10-8-24)32-22(3)17-21(2)18-23(32)4/h1,7-10,17-19,29-31,40H,11-16,20H2,2-5H3/t29-,30+,31-,34-,35-/m1/s1 |
InChI 键 |
AHHXLJGAODIDAX-UXXVJQGKSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)[C@@H]3C[C@@]4([C@H](CC[C@@]4(C(C#C)(F)F)O)[C@@H]5C3=C6CCC(=O)C=C6CC5)C)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C3CC4(C(CCC4(C(C#C)(F)F)O)C5C3=C6CCC(=O)C=C6CC5)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


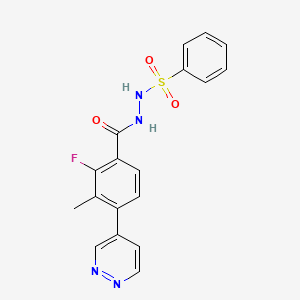
![5-[(2S,5R)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine](/img/structure/B11932079.png)

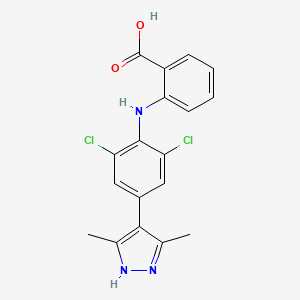


![[4-[[6-Amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl (10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl) carbonate](/img/structure/B11932102.png)
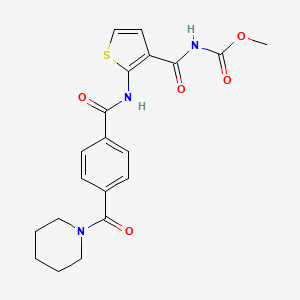
![[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B11932114.png)


![[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B11932133.png)
